1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Description
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-[(pyridin-2-ylmethyl)-amino] substituent. This compound serves as a versatile intermediate in synthesizing bioactive molecules, including receptor ligands and antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJCDYQOADWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656261 | |
| Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-56-6 | |
| Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Reaction
- Starting Materials: 4-piperidone or 4-piperidyl urea and pyridin-2-ylmethylamine.
- Reagents: Carbodiimide coupling agents (e.g., EDC, DCC) or tert-butyl dicarbonate (Boc2O) for amine protection.
- Conditions: Stirring at room temperature or slightly elevated temperatures (20–25°C), with pH carefully adjusted (typically pH 6–7) to optimize reaction efficiency.
- Mechanism: The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of 4-piperidone to form an intermediate amide or urea, which is then Boc-protected to stabilize the amine group.
Protection Step
- Reagent: Di-tert-butyl dicarbonate (Boc2O).
- Base: Triethylamine is used to neutralize the acid generated and facilitate the reaction.
- Reaction Time: Typically 8–10 hours at room temperature.
- Workup: After reaction completion, the mixture is acidified to pH 6–7, extracted with dichloromethane, dried, concentrated, and crystallized from acetone at low temperature (0–2°C).
Final Purification
- Crystallization from solvents such as acetone or petroleum ether at low temperatures ensures high purity.
- Filtration and drying yield the final white crystalline 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine product.
Industrial-Scale Synthesis Method
A patented industrial method (CN104628627A) describes a two-step synthesis starting from 4-piperidyl urea:
| Step | Procedure | Conditions | Yield & Purity |
|---|---|---|---|
| 1. Synthesis of 1-Boc-4-piperidyl urea | React 4-piperidyl urea with triethylamine and tert-butyl dicarbonate in water at 20–25°C for 8–10 h; adjust pH to 6–7; extract and crystallize | 20–25°C, 8–10 h, pH 6–7, acetone crystallization at 0–2°C | White crystalline powder, >95% purity, yield ~75g from 50g starting material |
| 2. Conversion to 1-Boc-4-aminopiperidine | React 1-Boc-4-piperidyl urea with bromine in sodium hydroxide solution under reflux for 3–5 h; acidify to pH 5–6; extract and crystallize | Reflux 3–5 h, pH 5–6, crystallization at -2°C | White crystals, >98% purity, yield 40–45g from 50g intermediate |
This method features:
- Use of readily available raw materials.
- Simple operation with high selectivity.
- High yields and purity suitable for pharmaceutical applications.
- Scalability for industrial production with stable product properties.
Reaction Analysis and Notes
| Reaction Type | Reagents | Conditions | Products | Notes |
|---|---|---|---|---|
| Coupling | 4-piperidone + pyridin-2-ylmethylamine + carbodiimide | Room temp, controlled pH | Amide intermediate | Requires careful pH control to avoid side reactions |
| Boc Protection | tert-butyl dicarbonate + triethylamine | Room temp, 8–10 h | Boc-protected amine | Triethylamine neutralizes acid byproducts |
| Bromination & Hydrolysis | Bromine + NaOH + Boc-protected intermediate | Reflux 3–5 h | 1-Boc-4-aminopiperidine | Careful temperature and pH control critical for selectivity |
Summary Table of Key Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Reaction temperature | 20–25°C (coupling), reflux (bromination) | Mild conditions for coupling; reflux for bromination |
| Reaction time | 8–10 h (coupling), 3–5 h (bromination) | Ensures complete conversion |
| pH during extraction | 5–7 | Critical for product stability |
| Solvents | Water, dichloromethane, acetone, petroleum ether | Used for reaction medium and purification |
| Yield | ~75% (intermediate), 80–90% (final step) | High overall yield |
| Purity | >95% (intermediate), >98% (final product) | Suitable for pharmaceutical use |
Research Findings and Practical Considerations
- The use of carbodiimide coupling reagents and Boc protection is well-established to afford high selectivity and yield.
- The bromination step converting the urea intermediate to the amine is efficient but requires careful handling of bromine and control of alkaline conditions.
- The crystallization steps at low temperatures are essential to achieve high purity and isolate the product as stable white crystals.
- The described industrial method is advantageous due to low cost, simple operation, and scalability, making it suitable for large-scale pharmaceutical intermediate production.
- Analytical methods such as vapor detection and melting point determination confirm product purity and identity.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine has the molecular formula and a molecular weight of 238.29 g/mol. The compound features a piperidine ring substituted with a pyridin-2-ylmethyl group and a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability during synthetic processes.
Scientific Research Applications
1. Pharmaceutical Synthesis
The compound is widely utilized as an intermediate in the synthesis of various pharmaceutical agents. It plays a significant role in developing drugs targeting viral infections, bacterial infections, and cancer. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives that can exhibit enhanced biological activity.
2. Biological Activity
Research indicates that this compound exhibits notable biological properties, including:
- Antibacterial Activity : Derivatives of this compound have demonstrated varying degrees of antibacterial effects, outperforming some traditional antibiotics against resistant strains.
- Antifungal Properties : Studies have shown efficacy against Candida species, suggesting broad-spectrum antimicrobial potential.
- Anticancer Effects : Preliminary studies indicate that this compound can inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapeutics.
Case Studies
Several case studies illustrate the effectiveness of this compound in various biological assays:
- Antibacterial Assays : In vitro tests revealed that derivatives exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents.
- Antifungal Activity : Research demonstrated that certain derivatives could effectively inhibit the growth of Candida species, indicating their potential use in treating fungal infections.
- Cancer Research : The compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cells in preliminary studies.
Mechanism of Action
The mechanism by which 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist, targeting specific molecular pathways involved in disease processes. The compound interacts with its molecular targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position and Electronics: The pyridin-2-ylmethyl group in the target compound provides a nitrogen atom in the ortho position, enabling stronger hydrogen bonding compared to the para-oriented pyridin-4-ylmethyl isomer in 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-piperidine . The phenylamino group in N-Boc-4-AP enhances lipophilicity, making it suitable for crossing the blood-brain barrier in opioid synthesis, unlike the polar pyridinylmethyl analogs .
- Synthetic Utility: 1-Boc-4-(aminomethyl)piperidine is frequently employed in coupling reactions (e.g., with quinolinecarboxamides) due to its reactive primary amine, whereas the pyridinylmethyl-amine derivative requires milder conditions to preserve aromaticity . N-Boc-4-AP is synthesized via reductive amination of N-Boc-4-piperidone with aniline, achieving 95% yield under sodium triacetoxyborohydride catalysis .
Physicochemical Properties
- LogP and Solubility: The target compound (LogP ~2.5) is less lipophilic than N-Boc-4-AP (LogP ~3.1) due to the polar pyridine ring .
Biological Activity
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 238.29 g/mol, exhibits various biological properties that make it a candidate for drug development. This article reviews its synthesis, biological activity, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-piperidone and pyridin-2-ylmethylamine.
- Coupling Reaction : These reactants are combined in the presence of a coupling reagent (e.g., carbodiimide) under controlled conditions to form an amide intermediate.
- Protection : The amine group is then protected using a Boc (tert-butoxycarbonyl) group to yield the final product.
This method ensures high yields and purity, often utilizing automated systems for consistency in industrial settings .
Antimicrobial Properties
This compound has shown significant antimicrobial activity. In various studies, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Not significantly inhibited |
Research indicates that the compound's activity may be attributed to its structural features which enhance interaction with bacterial cell membranes .
The mechanism by which this compound exerts its effects involves non-covalent interactions with molecular targets, including enzymes and receptors involved in microbial growth and resistance pathways. It may act as an enzyme inhibitor or receptor antagonist, affecting specific signaling pathways crucial for bacterial survival .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Assays : In vitro tests have shown that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity, with some derivatives outperforming traditional antibiotics against resistant strains .
- Antifungal Activity : Similar studies have demonstrated antifungal properties against Candida species, indicating broad-spectrum antimicrobial potential .
- Cancer Research : The compound has also been evaluated for its anticancer properties, where it showed promising results in inhibiting cancer cell proliferation in preliminary studies .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar piperidine derivatives:
Table 2: Comparison of Piperidine Derivatives
| Compound | Antibacterial Activity | Antifungal Activity | Remarks |
|---|---|---|---|
| 1-Boc-4-(pyridin-2-ylmethyl)-amino-piperidine | Moderate | Moderate | Broad-spectrum potential |
| 1-Boc-4-(aminopiperidine) | Low | Low | Limited activity |
| 1-Boc-4-(pyridin-3-yl)piperazine | High | Moderate | Effective against resistant strains |
This comparison underscores the versatility and potential therapeutic applications of this compound relative to its analogs .
Q & A
What are the optimal synthetic routes for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves Boc protection of the piperidine nitrogen, followed by nucleophilic substitution or reductive amination to introduce the pyridin-2-ylmethyl-amine moiety. Key steps include:
- Boc Protection: Use tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C, achieving >90% yield when monitored by TLC .
- Amination: React 4-amino-piperidine with 2-pyridinecarboxaldehyde under reductive conditions (NaBH₃CN or H₂/Pd-C) in methanol. Optimize stoichiometry (1:1.2 molar ratio) and pH (~6–7) to minimize byproducts .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yields range from 60–85%, depending on steric hindrance .
Data Contradiction Note: Studies report lower yields (50–65%) when using bulkier substituents due to incomplete Boc deprotection. Adjust reaction time (24–48 hr) and temperature (40°C) to improve efficiency .
How can stereochemical integrity be maintained during the synthesis of this compound derivatives?
Advanced Methodological Answer:
Piperidine derivatives often exhibit axial chirality. To preserve stereochemistry:
- Chiral Ligands: Employ (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps, achieving enantiomeric excess (ee) >90% .
- Dynamic Kinetic Resolution (DKR): Use Ru-based catalysts (e.g., Shvo’s catalyst) under H₂ pressure to resolve racemic mixtures. This method achieves >95% ee for N-Boc-piperidines .
- Monitoring: Analyze intermediates via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .
Critical Challenge: Steric effects from the pyridinyl group can reduce selectivity. Computational modeling (DFT) predicts favorable transition states for specific configurations, guiding ligand selection .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR (CDCl₃) shows Boc-protected NH at δ 1.4–1.5 ppm (singlet, 9H), piperidine protons at δ 2.5–3.2 ppm (multiplet), and pyridinyl protons at δ 7.1–8.5 ppm. ¹³C NMR confirms Boc carbonyl at δ 155–160 ppm .
- Mass Spectrometry: ESI-MS typically displays [M+H]⁺ peaks at m/z 334.41 (C₁₈H₂₆N₂O₄), with fragmentation patterns indicating Boc loss (m/z 234) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities. Retention time: 8.2 min at 1.0 mL/min flow .
Validation Tip: Cross-reference with X-ray crystallography (if crystals form) to confirm absolute configuration .
How does the Boc group influence the stability and reactivity of this compound in acidic/basic conditions?
Advanced Stability Analysis:
- Acidic Conditions: Boc deprotection occurs rapidly in TFA/DCM (1:1 v/v, 30 min), generating the free amine. Prolonged exposure (>2 hr) degrades the pyridinyl moiety .
- Basic Conditions: Stable in aqueous NaOH (pH ≤10) but undergoes hydrolysis at pH >12, forming tert-butanol and CO₂. Monitor via IR (loss of carbonyl peak at 1680 cm⁻¹) .
- Thermal Stability: Decomposes above 150°C (TGA data). Store at 2–8°C under inert gas to prevent oxidation .
Contradiction Alert: One study reports unexpected ring-opening in HCl/EtOH; verify via ¹H NMR for piperidine backbone integrity .
What pharmacological applications are emerging for this compound scaffolds?
Research Frontier Answer:
- GABA Receptor Modulation: Analogues show partial agonism at GABAₐ α5 subunits (IC₅₀ = 120 nM), validated via electrophysiology in HEK293 cells .
- Kinase Inhibition: The pyridinyl group chelates ATP-binding sites in kinases (e.g., JAK2). Docking studies predict ΔG = -9.8 kcal/mol; validate via SPR binding assays .
- Prodrug Design: Boc deprotection in vivo enables controlled release of active amines. In rodent models, bioavailability increases 3-fold compared to unprotected analogs .
Caution: Metabolite profiling (LC-MS/MS) is essential to identify hepatotoxic N-oxide byproducts .
How can researchers resolve discrepancies in reported biological activity data for piperidine derivatives?
Data Reconciliation Strategy:
- Assay Variability: Standardize assays (e.g., uniform cell lines, IC₅₀ calculation methods). For example, GABA activity varies 10-fold between HEK293 and CHO cells .
- Structural Confounders: Trace impurities (<1%) like de-Boc derivatives can skew results. Use preparative HPLC (>98% purity) and quantify via qNMR .
- Computational Validation: Compare molecular dynamics (MD) simulations (e.g., Desmond) with experimental IC₅₀ values to identify false positives .
Case Study: A 2021 study attributed false NMDA antagonism to residual Pd catalysts; ICP-MS analysis confirmed this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
